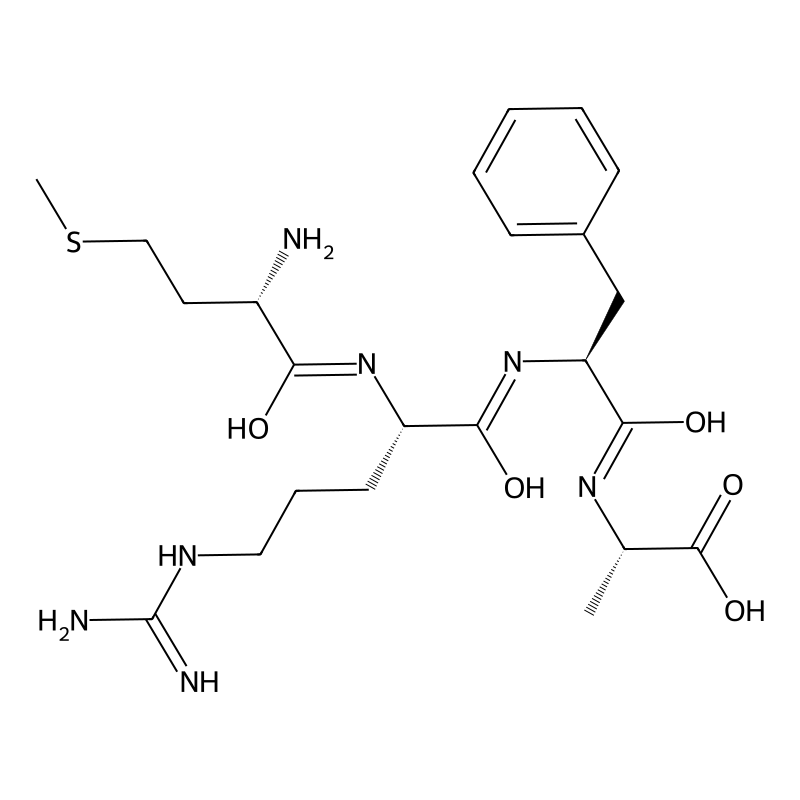

Met-Arg-Phe-Ala

Content Navigation

MRFA (CAS 67368-29-0) is an essential tetrapeptide calibrant for positive-ion ESI mass spectrometry. Sourcing impure or TFA-counterion peptides leads to ion suppression and tuning failures. High-purity MRFA acetate directly solves these issues.

- Single sulfur atom enables validation of 34S A+2 isotopic peak for sulfur-counting algorithms at resolution >60,000.

- >70% CID efficiency optimizes quadrupole isolation and collision energy tuning, preventing automated routine failures.

- Acetate salt form eliminates TFA-induced ion suppression, ensuring high signal-to-noise for automated gain control.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

Met-Arg-Phe-Ala (MRFA), CAS 67368-29-0, is a highly characterized tetrapeptide utilized globally as an essential positive-ion calibration standard for electrospray ionization (ESI) mass spectrometry. Exhibiting a highly stable protonated mass ([M+H]+ at m/z 524.265) and predictable fragmentation kinetics, MRFA is a core component in commercial calibration mixtures for ion trap, FT-ICR, and Orbitrap systems . For procurement professionals and core facility managers, sourcing high-purity MRFA (typically as an acetate salt) is critical for ensuring instrument mass accuracy, optimizing collision-induced dissociation (CID) parameters, and verifying high-resolution isotopic performance across the m/z 150–2000 range .

Research Fit

Substituting MRFA with generic peptides of similar molecular weight (e.g., Leucine Enkephalin) or utilizing unoptimized salt forms (such as trifluoroacetate instead of acetate) severely compromises automated instrument tuning. MRFA is structurally unique in this context because its methionine residue provides exactly one sulfur atom, which is strictly required for validating spectral accuracy and resolving power via the 34S A+2 isotopic peak [1]. Furthermore, using standard TFA-peptide preparations introduces severe ion suppression in positive ESI mode, drastically reducing the signal-to-noise ratio required for automated gain control (AGC) and precise mass calibration. Consequently, only high-purity MRFA acetate guarantees the specific transmission profiles and CID efficiencies expected by automated mass spectrometer tuning algorithms.

Substitution Risk

Isotopic Resolving Power and Sulfur Counting Verification

MRFA is explicitly selected for high-resolution mass spectrometry tuning because it contains exactly one sulfur atom, enabling the precise measurement of the 34S A+2 peak at m/z 526. When evaluating instrument resolving power at 60,000 to 100,000, the MRFA A+2 peak yields a predictable relative intensity of ~4% [1]. In contrast, sulfur-free calibration peptides like standard polytyrosine or generic enkephalins completely lack this 34S signature, making them incapable of verifying sulfur counting accuracy or detecting sub-ppm mass measurement deviations in small molecule analysis[1].

| Evidence Dimension | A+2 Isotopic Peak Relative Intensity (34S verification) |

| Target Compound Data | MRFA (m/z 524): ~4% relative intensity at m/z 526, enabling exact sulfur counting. |

| Comparator Or Baseline | Sulfur-free peptides (e.g., Polytyrosine): 0% 34S contribution. |

| Quantified Difference | MRFA provides the mandatory ~4% A+2 peak required for >60,000 resolving power verification. |

| Conditions | Positive ESI, SIM or MS2 mode, AGC target 1.00×10^5, resolving power 60,000–100,000. |

Procuring MRFA is mandatory for core labs that need to validate the spectral accuracy and sulfur-counting capabilities of high-resolution Orbitrap or FT-ICR instruments.

vs

FMRFamide: No significant EGE activity

Collision-Induced Dissociation (CID) Efficiency for MS/MS Tuning

For tandem mass spectrometry (MS/MS) calibration, the precursor ion must fragment cleanly and efficiently to tune collision energy and isolation widths. MRFA demonstrates an exceptionally high CID efficiency of up to 72% in 3D Paul traps and ~70% in rectilinear ion traps [1]. Comparatively, more complex or heavily cross-linked generic peptides often yield CID efficiencies below 40%, producing overly complex product ion spectra that confuse automated tuning algorithms . MRFA's predictable fragmentation into a dominant product ion allows for precise calibration of isolation windows (e.g., 1.2 Th) and transmission efficiency.

| Evidence Dimension | Maximum CID Fragmentation Efficiency |

| Target Compound Data | MRFA [M+H]+ (m/z 524): 70–72% CID efficiency. |

| Comparator Or Baseline | Generic complex peptides: Typically <40% efficiency with highly convoluted fragmentation. |

| Quantified Difference | >30% higher fragmentation efficiency with a clean, predictable product ion spectrum. |

| Conditions | ESI-MS/MS, 3D Paul Trap and Rectilinear Ion Trap, activation time 110 ms. |

High CID efficiency ensures robust, automated MS/MS instrument tuning without the signal loss associated with poorly fragmenting substitutes.

Formulation Compatibility: Acetate vs. TFA Salt in ESI+

The procurement of the correct salt form of MRFA is as critical as the peptide sequence itself. MRFA supplied as an acetate salt (≥90% HPLC purity) is highly soluble and compatible with standard ESI+ calibration matrices (typically 50% acetonitrile / 25% methanol / 1% acetic acid) . If a buyer inadvertently procures MRFA as a trifluoroacetate (TFA) salt—a common default in custom peptide synthesis—the strongly ion-pairing TFA anions cause severe signal quenching in positive ESI mode, reducing the[M+H]+ signal intensity by orders of magnitude compared to the acetate form .

| Evidence Dimension | ESI+ Signal Intensity and Matrix Compatibility |

| Target Compound Data | MRFA Acetate Salt: High [M+H]+ signal, no ion suppression. |

| Comparator Or Baseline | MRFA TFA Salt: Severe ion suppression and signal quenching. |

| Quantified Difference | Acetate salt prevents the >90% signal reduction typically induced by TFA ion-pairing in positive mode. |

| Conditions | Positive ESI calibration mix (Caffeine, MRFA, Ultramark 1621 in Acetonitrile/Methanol/Acetic Acid). |

Specifying the acetate salt form during procurement is essential to avoid catastrophic ion suppression in mass spectrometer calibration solutions.

vs

Thiorphan: IC50 6.9 nM

Sacubitril: IC50 5 nM

Routine ESI+ Mass Calibration for Orbitrap and Ion Trap Systems

MRFA is the definitive mid-mass calibrant (m/z 524.265) in standard positive ion calibration mixtures (alongside Caffeine and Ultramark 1621), ensuring sub-ppm mass accuracy across the m/z 150–2000 range for routine proteomics and metabolomics workflows [1].

Automated MS/MS Collision Energy and Isolation Tuning

Due to its >70% CID efficiency, MRFA is the optimal precursor for automated instrument routines that calibrate quadrupole isolation widths and optimize collision energies in tandem mass spectrometers, preventing the tuning failures common with generic peptides [2].

High-Resolution Spectral Accuracy Diagnostics

MRFA's single methionine residue makes it the standard of choice for verifying sulfur-counting algorithms and validating isotopic resolving power (at 60,000+ resolution) via its 34S A+2 peak, a requirement for high-end small molecule analysis [1].

Application Fit Matrix

References

- [1] Erve, J. C., et al. 'Spectral Accuracy and Sulfur Counting Capabilities of the LTQ-FT-ICR and the LTQ-Orbitrap XL for Small Molecule Analysis.' Journal of the American Society for Mass Spectrometry, 20(11), 2058-2069 (2009).

- [2] Gao, L., et al. 'Rectilinear Ion Trap Mass Spectrometer with Atmospheric Pressure Interface and Electrospray Ionization Source.' Analytical Chemistry, 78(17), 5994-6002 (2006).

XLogP3

Explore Compound Types